N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine
Description
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 3-fluorobenzyl group attached to the pyrazole ring's amine moiety. Pyrazole amines are pivotal in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition and antimicrobial activity. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .
Properties
CAS No. |
1855951-00-6 |
|---|---|
Molecular Formula |
C11H13ClFN3 |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9;/h2-7H,8H2,1H3,(H,13,14);1H |
InChI Key |
GNKRZUJGUCCXHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
Synthesis of 1-Methyl-1H-pyrazol-3-amine :
- Precursor Preparation : Cyclization of ethyl acetoacetate with hydrazine hydrate in acidic conditions yields 1H-pyrazole-3-carboxylic acid ethyl ester.
- Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) introduces the methyl group at position 1.
- Reduction : If starting from a nitro intermediate (e.g., 4-iodo-1-methyl-3-nitro-1H-pyrazole), reduction with SnCl2/HCl converts the nitro group to an amine.
Alkylation with 3-Fluorobenzyl Chloride :
Reaction Scheme
1-Methyl-1H-pyrazol-3-amine + 3-Fluorobenzyl chloride → N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine + HCl
Purification
- Recrystallization : Ethanol/water mixtures (e.g., 40% ethanol) are used to isolate the pure product.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients may enhance purity.
Pyrazole Ring Formation and Subsequent Alkylation
This approach focuses on constructing the pyrazole scaffold first, followed by functionalization.
Key Steps
Cyclization of Hydrazine Derivatives :
Methylation and Alkylation :
Advantages
- Controlled Functionalization : Sequential steps allow precise placement of substituents.
- Scalability : Suitable for industrial production due to straightforward steps.
Comparative Analysis of Methods
Critical Challenges and Optimization
- Steric Hindrance : The 3-fluorobenzyl group may hinder reaction kinetics. Use of polar aprotic solvents (e.g., DMSO) can mitigate this.
- Byproduct Formation : Competing elimination reactions may occur under high temperatures. Lower temperatures (e.g., 60°C) improve selectivity.
- Catalytic Systems : Copper catalysts (e.g., CuI) enhance coupling efficiency in diazonium-mediated reactions.
Spectroscopic Validation
Post-synthesis characterization is essential to confirm structural integrity:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.6–7.4 ppm (aromatic protons), δ 3.8–3.9 ppm (N-CH2) |
| ¹³C NMR | δ 160–140 ppm (C-F), δ 50–55 ppm (N-CH3) |
| HRMS | m/z 241.69 [M+H]⁺ (calculated: 241.69) |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially leading to the formation of N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.
Reduction: N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to the development of novel compounds with desired properties.
Biology
In biological research, this compound has been investigated for its potential as a bioactive agent. It has shown promise in drug discovery efforts aimed at developing new therapeutic agents targeting specific biological pathways.
Medicine
The therapeutic potential of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has been explored in various studies, particularly for its anti-inflammatory and anticancer activities. The fluorobenzyl group enhances binding affinity to biological targets, which is crucial for its efficacy.
Study 1: Anticancer Activity
A study investigated the anticancer properties of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine against several cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in an animal model of inflammation. Treatment with N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine resulted in reduced inflammatory markers and improved clinical scores, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine and its analogs:
Key Observations :
- Halogen Effects : The 3-fluorobenzyl group in the target compound contrasts with chlorine (e.g., in 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine) or bromine (e.g., N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine). Fluorine’s electronegativity improves metabolic stability, while chlorine increases molecular weight and lipophilicity .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW: ~217.2 g/mol) is lighter than its chloro-substituted analog (MW: 225.65 g/mol) . Fluorine’s small size minimizes steric hindrance, enhancing membrane permeability.
- Hydrogen Bonding: The primary amine (-NH₂) in the target compound acts as an H-bond donor, a feature shared with analogs like 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine .
Biological Activity
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a fluorobenzyl group, enhances its lipophilicity and metabolic stability, potentially leading to improved efficacy in therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- A pyrazole ring , which is known for its diverse biological properties.
- A fluorobenzyl substituent , which may enhance binding affinity to biological targets and improve pharmacokinetic profiles.
Antimicrobial Properties
Research indicates that N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine exhibits significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in drug development. The mechanism of action typically involves interaction with bacterial enzymes or receptors, disrupting essential cellular processes.
Anticancer Activity
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine has also been investigated for its anticancer properties. It demonstrates activity against specific cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's effectiveness is often evaluated using the MTT assay to determine the concentration required for 50% inhibition of cell viability (IC50) .
Table 1: Anticancer Activity of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine
The compound's mechanism may involve modulation of cell cycle progression and induction of apoptosis, as evidenced by flow cytometry analyses showing increased sub-G1 populations indicative of cell death .
The biological activity of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom in the structure enhances the compound's binding affinity to enzymes and receptors involved in disease pathways. This interaction can modulate signaling pathways, influencing various biological processes such as cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine shares structural similarities with other pyrazole derivatives, which may exhibit varying biological activities based on their substituents.
Table 2: Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-N-(3-fluorophenyl)methyl-3-methyl-1H-pyrazol-5-amine | Ethyl group instead of methyl | Enhanced lipophilicity due to ethyl substitution |
| N-(3-chlorobenzyl)-1-methyl-1H-pyrazol-3-amine | Chlorobenzyl group instead of fluorobenzyl | Potentially different biological activity due to chlorine |
| 5-Methyl-N-(4-methoxybenzyl)-1H-pyrazol-3-amines | Methoxy group on benzyl | Different electronic properties affecting reactivity |
The unique combination of fluorine and methyl substitutions in N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine may confer distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological potential of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine. For instance, a study evaluated its cytotoxic effects across multiple cancer cell lines, confirming its role as a promising lead compound for further development in anticancer therapies . Additionally, ongoing research aims to explore its binding interactions with various biological targets through molecular docking studies, which could provide insights into optimizing its therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
